3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid
Description
3,4-Dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is a sulfonamide-containing benzoic acid derivative with a pyrazolone moiety. Its structure features two chlorine substituents at the 3- and 4-positions of the benzoic acid ring, a sulfamoyl linker, and a substituted pyrazolone group. This compound is likely utilized in pharmaceutical or agrochemical research due to the bioactivity associated with sulfonamides (anti-inflammatory, antimicrobial) and pyrazolone derivatives (analgesic, antipyretic) .
Properties
IUPAC Name |
3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5S/c1-10-16(17(24)23(22(10)2)12-6-4-3-5-7-12)21-29(27,28)14-9-11(18(25)26)8-13(19)15(14)20/h3-9,21H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUCZUYKLXAAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the formation of the pyrazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield, often involving precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form dichloro derivatives.
Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Production of alcohols or aldehydes.
Substitution: : Formation of various substituted sulfamoyl derivatives.
Scientific Research Applications
Antihypertensive Activity
Research indicates that derivatives of sulfamoylbenzoic acid exhibit potent antihypertensive effects without the diuretic side effects commonly associated with similar compounds. The compound in focus has been identified as having significant hypotensive activity, making it a candidate for developing new antihypertensive medications. Studies have shown that it can effectively lower blood pressure in hypertensive models while minimizing adverse effects such as hypokalemia and glucose intolerance .
Case Study:
In a study involving DOCA/saline-induced hypertensive rats, the administration of sulfamoylbenzoic acid derivatives resulted in a marked reduction in systolic blood pressure without significant diuretic effects. This aligns with findings that suggest these compounds could serve as safer alternatives for managing hypertension .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
In vitro studies have demonstrated that certain derivatives of this compound exhibit IC50 values comparable to established chemotherapeutics like doxorubicin against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings indicate its potential as a lead compound for further development in cancer therapy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid involves multi-step organic reactions that incorporate key functional groups contributing to its biological activity. Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of this compound.
Synthetic Route:
The synthesis typically includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Chlorination at specific positions on the benzene ring to enhance biological activity.
Mechanism of Action
The mechanism by which 3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following structurally analogous compounds are discussed in the evidence, enabling a comparative analysis:
Table 1: Structural Comparison of Benzoic Acid Derivatives
| Compound Name | Substituents on Benzoic Acid | Pyrazolone/Furan Modifications | CAS Number | Key Attributes (Inferred from Evidence) |
|---|---|---|---|---|
| Target Compound : 3,4-Dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid | 3-Cl, 4-Cl | 1,5-Dimethyl-3-oxo-2-phenyl pyrazolone sulfamoyl | Not provided | High lipophilicity (due to dichloro groups) |
| Analog 1 : 2-Chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid | 2-Cl | Same as target compound | 438031-01-7 | Likely reduced steric hindrance vs. target |
| Analog 2 : 5-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid | 2-CH₃ | Same pyrazolone core | 380195-30-2 | Enhanced solubility (methyl vs. chloro groups) |
| Analog 3 : 5-(5-{[1-(3-Carboxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid | 2-Cl, 5-furyl linkage | Extended conjugation via furyl group | Not provided | Potential for π-π stacking (furan moiety) |
Key Comparative Insights :
Substituent Effects on Bioactivity: The dichloro substituents in the target compound may enhance lipophilicity and membrane permeability compared to Analog 1 (monochloro) and Analog 2 (methyl). This could influence pharmacokinetic properties like absorption and tissue distribution . Analog 2’s methyl group at the 2-position likely improves aqueous solubility, making it more suitable for formulations requiring higher bioavailability .
This contrasts with the rigid pyrazolone-sulfamoyl backbone of the target compound.
Synthetic Accessibility :
- Compounds like Analog 1 and the target compound share a common synthetic pathway involving sulfamoyl coupling between benzoic acid and pyrazolone intermediates. highlights similar methods for heterocyclic derivatives, suggesting scalability for these analogs .
Crystallographic Considerations :
- Hydrogen bonding patterns (e.g., between sulfamoyl NH and carboxylate groups) likely differ between analogs due to substituent electronic effects. For example, electron-withdrawing chloro groups in the target compound may weaken hydrogen-bonding capacity compared to Analog 2’s methyl group .
Research Findings and Data Gaps
- Biological Activity: No direct data on the target compound’s efficacy or toxicity is available in the evidence. However, pyrazolone-sulfonamide hybrids are frequently explored as cyclooxygenase (COX) inhibitors or antimicrobial agents, suggesting plausible research directions .
- Physicochemical Properties : Computational modeling (e.g., using SHELX or related software) could predict solubility, logP, and crystal packing differences among analogs, but experimental validation is absent in the evidence .
Biological Activity
3,4-Dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15Cl2N3O5S with a molecular weight of 456.29 g/mol. The compound features a benzoic acid moiety substituted with a sulfamoyl group linked to a pyrazole derivative.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
The compound exhibited significant inhibitory effects against various cancer cell lines, demonstrating IC50 values comparable to standard chemotherapeutics like doxorubicin. These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through various assays. Molecular docking studies indicated that it could effectively inhibit pro-inflammatory pathways by interacting with key enzymes involved in inflammation.
These findings suggest that the compound may serve as a potential lead for developing anti-inflammatory drugs.
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several bacterial strains. The results indicated promising activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The compound demonstrated significant antibacterial properties, indicating its potential use in treating bacterial infections.
Case Studies
A series of case studies have been conducted to explore the biological effects of similar pyrazole derivatives. For example, compounds structurally related to this compound have shown:
- In vitro cytotoxicity against various cancer cell lines , suggesting a broad spectrum of activity.
- Molecular docking studies revealing interactions with targets such as VEGFR and COX enzymes, which are crucial in cancer and inflammation pathways.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the benzoic acid core with sulfamoyl and pyrazolyl groups. A common approach includes:
- Sulfamoylation : Reacting 3,4-dichloro-5-aminobenzoic acid with sulfamoyl chloride derivatives under anhydrous conditions (e.g., DMF as solvent, reflux at 110–120°C for 12–18 hours).
- Pyrazole coupling : Introducing the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ in degassed DMF/water mixtures, as seen in analogous syntheses . Yield optimization : Prolonged reflux (>18 hours) improves sulfamoylation efficiency but may increase side products. Catalytic systems (e.g., K₃PO₄ with Pd catalysts) enhance regioselectivity in pyrazole coupling .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the sulfamoyl group’s NH protons appear as broad singlets near δ 10–12 ppm, while pyrazolyl methyl groups resonate at δ 2.1–2.5 ppm .
- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups validate functionalization .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% typical for research-grade material) .
Q. What in vitro models are used to assess its biological activity?
- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) are incubated with the compound to measure IC₅₀ values. Celecoxib is often used as a reference drug for comparison .
- Cell viability assays : MTT or resazurin-based protocols evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves generated over 24–72 hours .
Advanced Questions
Q. How can regioselectivity challenges in the sulfamoylation step be addressed?
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Pre-activation of the amine group : Using Boc-protected intermediates to direct sulfamoylation to the desired position .
- Temperature modulation : Lower temperatures (0–5°C) reduce kinetic side reactions, favoring substitution at the less hindered para position of the benzoic acid core .
- Catalytic systems : Pd-mediated coupling ensures precise positioning of the pyrazolyl group, as demonstrated in analogous triazole syntheses .
Q. How does the compound’s crystal structure inform its reactivity?
X-ray crystallography of related pyrazolyl-sulfonamides reveals:
- Planar geometry : The pyrazole ring and sulfamoyl group adopt a coplanar arrangement, facilitating π-π stacking interactions in enzyme active sites .
- Hydrogen-bond networks : The carboxylic acid and sulfonamide groups form intermolecular H-bonds, enhancing stability in solid-state and aqueous phases .
Q. How do structural modifications impact biological activity?
- Pyrazole substituents : Electron-withdrawing groups (e.g., Cl) at the 3,4 positions of the benzoic acid core enhance enzyme inhibition by increasing electrophilicity .
- Sulfamoyl flexibility : Replacing the sulfamoyl group with methylsulfonyl reduces COX-2 selectivity due to steric hindrance, as shown in comparative SAR studies .
Q. How can contradictions in solubility data across studies be resolved?
Discrepancies arise from solvent polarity and pH variations. A standardized protocol includes:
- SwissADME predictions : LogP values (~2.8) indicate moderate lipophilicity, aligning with solubility in DMSO or ethanol rather than water .
- pH-dependent studies : Solubility peaks at pH 7.4 (physiological conditions) due to deprotonation of the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
